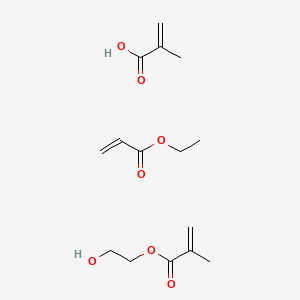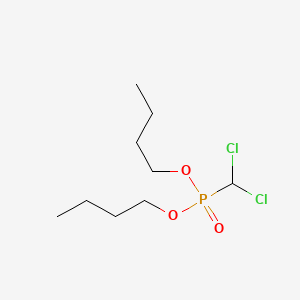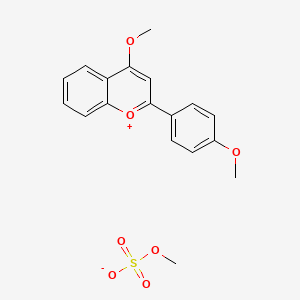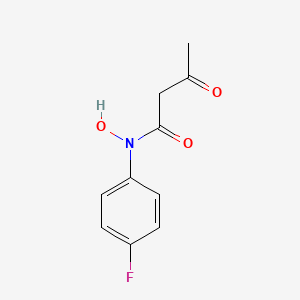
3-(Dodecylsulfanyl)-N-propylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dodecylsulfanyl)-N-propylprop-2-enamide is an organic compound with the molecular formula C18H35NOS It is characterized by the presence of a dodecylsulfanyl group attached to a propylprop-2-enamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylsulfanyl)-N-propylprop-2-enamide typically involves the reaction of dodecyl mercaptan with an appropriate acrylamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dodecylsulfanyl)-N-propylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfanyl derivatives.
Aplicaciones Científicas De Investigación
3-(Dodecylsulfanyl)-N-propylprop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism of action of 3-(Dodecylsulfanyl)-N-propylprop-2-enamide involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the amide group may facilitate binding to protein receptors, modulating their function. The exact pathways and molecular targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dodecylsulfanyl)propyl palmitate
- Sodium dodecyl sulfate
- Dodecyl mercaptan
Uniqueness
3-(Dodecylsulfanyl)-N-propylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propiedades
Número CAS |
66014-86-6 |
|---|---|
Fórmula molecular |
C18H35NOS |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
3-dodecylsulfanyl-N-propylprop-2-enamide |
InChI |
InChI=1S/C18H35NOS/c1-3-5-6-7-8-9-10-11-12-13-16-21-17-14-18(20)19-15-4-2/h14,17H,3-13,15-16H2,1-2H3,(H,19,20) |
Clave InChI |
PGVVQHUYSGPFIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSC=CC(=O)NCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2-Bromohexadecyl)selanyl]benzene](/img/structure/B14477794.png)




![2-Phenylphenoxathiino[2,3-D][1,3]thiazole](/img/structure/B14477829.png)







